molecular formula C13H14ClN3OS B2362713 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 266679-03-2

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No. B2362713
CAS RN: 266679-03-2
M. Wt: 295.79
InChI Key: QPOAUYITWSGNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It is a part of the benzothiazol-2-yl (piperazin-1-yl)methanones scaffold, which has been identified as a new anti-mycobacterial chemotype .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure. The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesis was carried out under optimized copper catalyst copper (II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The B3LYP level of theory was used to calculate the energy of HOMO, LUMO, and the E gap value, which were used to study the chemical stability, molecular polarizability, and chemical softness or hardness of compound 5e .


Chemical Reactions Analysis

The reactions were greatly accelerated using microwave irradiation . The colorimetric assays established weak COX-1 inhibitory activity (IC 50 = 7.41–11.34 μM) of compounds 8 (a–e) and 9 (a–e) compared to the selective COX-1 inhibitor (indomethacin, IC 50 = 0.04 μM) and the non-selective COX inhibitor (diclofenac, IC 50 = 5.12 μM) .


Physical And Chemical Properties Analysis

The crystal structure of similar compounds demonstrated a conventional chair conformation for the piperazine ring .

Scientific Research Applications

Safety and Hazards

The compounds 8 (a–e) and 9 (a–e) can be considered safe anti-inflammatory agents . The 5-trifluoromethyl benzo[d]thiazol-2-yl (piperazin-1-yl)methanones emerged to be the most promising resulting in six positive hits (2.35-7.94 μM) and showed low-cytotoxicity (<50% inhibition at 50 μg/mL) .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . The discovery and development of more novel agrochemicals with prominent pesticidal properties are urgently needed .

properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-9(18)16-4-6-17(7-5-16)13-15-11-3-2-10(14)8-12(11)19-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOAUYITWSGNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.